

comparing the self-healing efficiency of different dynamic covalent polymer networks

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A Comparative Guide to the Self-Healing Efficiency of Dynamic Covalent Polymer Networks

Introduction

Dynamic covalent polymer networks are a class of smart materials capable of self-healing, a property that significantly extends their lifespan and reliability for a multitude of applications, including in the biomedical field and advanced materials. This guide provides a comparative analysis of the self-healing efficiency of different dynamic covalent polymer networks, focusing on chemistries such as Diels-Alder reactions, disulfide bond exchange, boronic ester exchange, and imine bond exchange. The self-healing process in these polymers relies on the reversible nature of the covalent bonds that form their crosslinked networks. When subjected to an external stimulus like heat or light, these bonds can break and reform, allowing the polymer to repair damage. This guide presents quantitative data from various studies to facilitate a direct comparison of their healing capabilities and provides detailed experimental protocols for assessing self-healing efficiency.

Comparison of Self-Healing Efficiency

The efficiency of self-healing in dynamic covalent polymer networks is influenced by the type of dynamic bond, the polymer backbone, and the conditions under which healing is induced. The following table summarizes the self-healing performance of polymer networks based on different dynamic covalent chemistries.

| Dynamic Chemistry | Polymer System | Healing Conditions | Healing Efficiency (%) | Reference |
|--|---------------------------------------|---|-------------------------|-----------|
| Diels-Alder | Furan-maleimide polyurethane | 120°C for 15 min, then 60°C for 24h | ~100% (scratch healing) | |
| Furan/maleimide -based elastomer | Room Temperature for a few hours | Complete restoration of mechanical properties | | |
| Furan-terminated polybutadiene | 120°C for 20 min, then 60°C for 24h | 92.33% | | |
| Disulfide Exchange | Polyurethane with disulfide bonds | 100°C for 20h | 86.92% | |
| Aromatic disulfide cross-linked acrylics | Room Temperature | Excellent self-healing | | |
| Poly(disulfide)s | Room Temperature (catalyst-free) | Quantitative healing | | |
| Boronic Ester | Thiol-ene network with boronic esters | Room Temperature (water-triggered) | Highly efficient | |
| Diol-containing polymer with diboronic ester | Room Temperature | Accelerated healing with fast-exchanging esters | | |
| Boronate ester crystals | Not specified | Up to 67% | | |
| Imine Bond | Polyimine network | Room Temperature for | 93% | |

| 1h | | |
|------------------------------------|------------------|-------------------|
| Polyurethane with imine-diol | 80°C for 2h | 96% |
| Imine-crosslinked gelatin hydrogel | 37°C for 120 min | Good self-healing |

Dynamic Covalent Chemistries and Healing Mechanisms

The choice of dynamic covalent chemistry dictates the stimulus required for healing and the ultimate performance of the self-healing polymer.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a diene and a dienophile, which is thermally reversible. Furan and maleimide are a commonly used pair in self-healing polymers. Heating the polymer network breaks the Diels-Alder adducts (retro-Diels-Alder), allowing the polymer chains to flow and mend a crack. Upon cooling, the Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. While often requiring elevated temperatures for healing, recent studies have demonstrated fast self-healing at room temperature by tuning the polymer network's crosslink density.

Disulfide Exchange

Disulfide bonds can undergo exchange reactions under various stimuli, including heat, light, or changes in pH. Aromatic disulfides are particularly noteworthy as they can facilitate self-healing at room temperature without the need for a catalyst. The exchange mechanism allows for the rearrangement of the polymer network, leading to the repair of damaged areas. The introduction of disulfide bonds can significantly lower the activation energy for network rearrangement, promoting efficient self-healing.

Boronic Ester Exchange

Boronic esters are formed from the reaction of a boronic acid and a diol. These bonds can undergo rapid, reversible exchange reactions, particularly in the presence of water, enabling self-healing under ambient conditions. The kinetics of this exchange can be tuned, which in turn allows for the modulation of the material's malleability and self-healing efficiency. This chemistry is attractive for applications requiring autonomous repair without external triggers.

Imine Bond Exchange

Imine bonds (or Schiff bases) are formed from the condensation of an amine and an aldehyde or ketone. These bonds are dynamic and can undergo exchange reactions, which can be accelerated by heat. Imine-based networks can exhibit excellent self-healing capabilities, with some systems achieving nearly full recovery of their mechanical properties after healing at a moderately elevated temperature.

Experimental Protocols

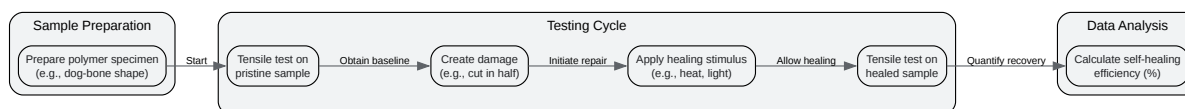
Standardized testing protocols are crucial for accurately comparing the self-healing efficiency of different polymer networks.

Tensile Testing for Mechanical Property Recovery

Tensile testing is a common method to quantify the recovery of mechanical properties after self-healing.

- **Sample Preparation:** Prepare dog-bone-shaped specimens of the polymer according to a standard like ASTM D638.
- **Initial Testing:** Conduct a tensile test on an intact specimen to determine its original tensile strength and elongation at break. A typical strain rate is 100 mm/min.
- **Damage Creation:** Cut the specimen completely in half with a sharp blade.
- **Healing Process:** Bring the two fractured surfaces into contact and subject them to the specific healing conditions (e.g., temperature, time, humidity) required for the particular dynamic chemistry.
- **Post-Healing Testing:** After the healing period, perform a tensile test on the healed specimen under the same conditions as the initial test.

- **Efficiency Calculation:** The self-healing efficiency (η) is calculated as the ratio of the mechanical property (e.g., tensile strength, σ) of the healed sample to that of the original sample: $\eta (\%) = (\sigma_{\text{healed}} / \sigma_{\text{original}}) \times 100$



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Experimental workflow for quantifying self-healing efficiency.

Rheological Analysis

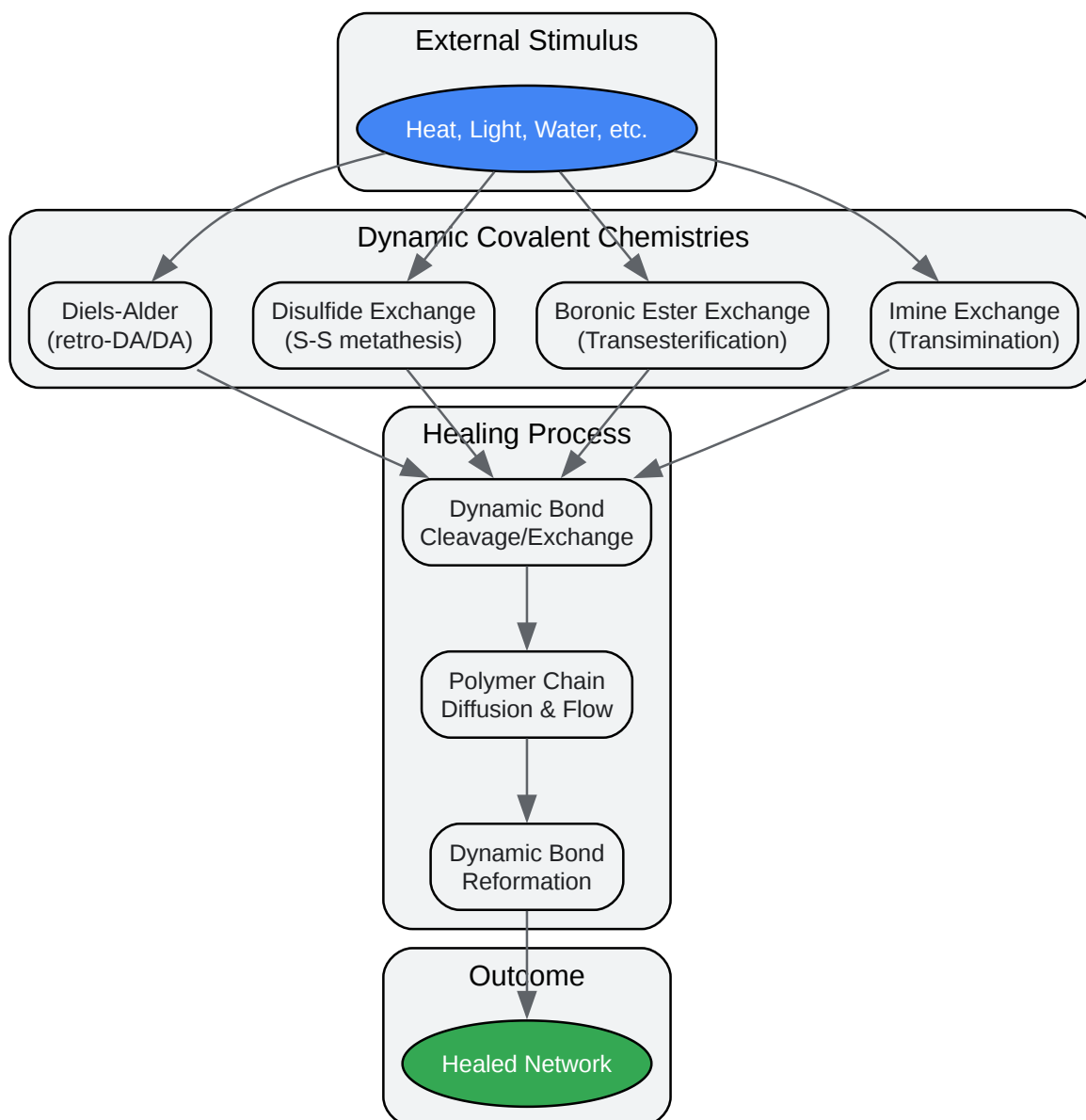
Rheology can be used to monitor the recovery of the viscoelastic properties of the polymer network.

- **Sample Loading:** Place a sample of the polymer in a rheometer.
- **Initial State:** Perform a frequency sweep or a strain sweep in the linear viscoelastic region to determine the initial storage modulus (G') and loss modulus (G'').
- **Damage Simulation:** Apply a large strain to the sample to break down the network structure.
- **Recovery Monitoring:** Immediately after the large strain, apply a small oscillatory strain and monitor the recovery of G' and G'' over time.
- **Efficiency Calculation:** The self-healing efficiency can be expressed as the percentage of the initial G' that is recovered after a certain time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to qualitatively and sometimes quantitatively assess the reformation of dynamic covalent bonds.

- **Pristine Sample Spectrum:** Obtain an FTIR spectrum of an intact polymer sample to identify the characteristic peaks of the dynamic covalent bonds.
- **Damaged Sample Spectrum:** If possible, obtain a spectrum of the damaged surface.
- **Healed Sample Spectrum:** After the healing process, obtain an FTIR spectrum of the healed region.
- **Analysis:** Compare the spectra. The reappearance or increase in the intensity of the characteristic peaks of the dynamic bonds in the healed sample confirms the chemical nature of the self-healing process. For example, in an imine-based system, the C=N stretching peak around 1648 cm^{-1} would be monitored.



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Logical relationship of dynamic covalent chemistries and healing.

Conclusion

The selection of a dynamic covalent polymer network for a specific application should be guided by the desired healing conditions, the required mechanical properties, and the environment in which the material will be used. Diels-Alder and imine-based systems often provide high healing efficiencies at elevated temperatures, while disulfide and boronic ester

chemistries can enable autonomous healing at room temperature. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field to make informed decisions in the design and application of self-healing polymers. Future research will likely focus on developing systems with multiple dynamic chemistries to achieve a better balance of mechanical robustness and rapid, efficient self-healing under mild conditions.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com